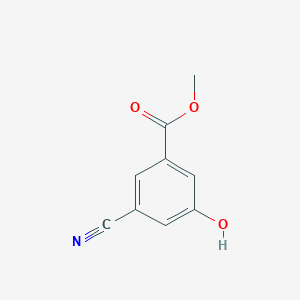

Methyl 3-cyano-5-hydroxybenzoate

Description

Contextualization within Modern Organic Synthesis

Modern organic synthesis is characterized by the pursuit of efficiency, selectivity, and the construction of molecular complexity from simple, readily available starting materials. Polysubstituted arenes are a cornerstone of this endeavor, serving as the core structures for a vast array of pharmaceuticals, agrochemicals, and functional materials. rsc.org The strategic placement of different functional groups on an aromatic ring can profoundly influence the molecule's physical, chemical, and biological properties. rsc.org Methyl 3-cyano-5-hydroxybenzoate fits within this context as a strategically "pre-functionalized" scaffold, offering multiple reaction sites for further chemical elaboration. Its utility has been demonstrated in the synthesis of compounds targeting crucial biological pathways, such as metabotropic glutamate (B1630785) receptors, which are implicated in various neurological diseases and disorders. google.com

Significance of Benzoate (B1203000) Esters in Advanced Synthetic Strategies

Benzoate esters are a well-established class of compounds in organic chemistry, recognized for their stability and versatile reactivity. The ester group can serve as a protecting group for carboxylic acids, but more importantly, it can be a site for various chemical transformations. researchgate.net Advanced synthetic strategies often employ benzoate esters as key intermediates. For instance, they can undergo enzymatic dihydroxylation to produce chiral cis-cyclohexadienediols, which are valuable precursors for the synthesis of complex molecules like pseudo-sugars and amino cyclitols. nih.gov The introduction of a benzoate ester functionality into a molecule can also enhance its photoluminescent properties, a desirable feature in the development of new materials. researchgate.net

Overview of Cyano- and Hydroxy-Substituted Aromatic Compounds in Research

Aromatic compounds bearing both cyano (nitrile) and hydroxyl (phenol) groups are of significant interest in medicinal chemistry and materials science. The hydroxyl group can act as a hydrogen bond donor and acceptor, and as a nucleophile or a precursor to an ether linkage. The cyano group is a strong electron-withdrawing group that can participate in various chemical transformations, including reduction to an amine or hydrolysis to a carboxylic acid. Aromatic rings are frequently incorporated into drug molecules due to their rigid, planar structure which is conducive to binding with biological targets like proteins and nucleic acids. jocpr.com The electronic properties conferred by substituents like cyano and hydroxyl groups can be fine-tuned to optimize these interactions. jocpr.com The presence of these functional groups on an aromatic scaffold provides chemists with a powerful toolkit for designing molecules with specific therapeutic applications. jocpr.com

Role of this compound as a Versatile Synthetic Intermediate

The true value of this compound lies in its role as a versatile synthetic intermediate. The presence of three distinct functional groups on the aromatic ring allows for a range of selective chemical modifications. The phenolic hydroxyl group is particularly reactive and can be readily alkylated under basic conditions.

Research has demonstrated the utility of this compound in the synthesis of heteropolycyclic compounds designed as antagonists for metabotropic glutamate receptors. google.com In these synthetic sequences, the hydroxyl group of this compound is deprotonated with a base, such as potassium carbonate, and the resulting phenoxide is reacted with an electrophile. This allows for the introduction of various side chains, which is a critical step in building the final, more complex, biologically active molecule.

Table 2: Exemplary Synthetic Transformations of this compound

| Reactant | Reagents and Conditions | Product | Research Context |

|---|

This documented reactivity underscores the importance of this compound as a building block in medicinal chemistry research, providing a reliable starting point for the construction of novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-cyano-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZKUPKPTGAQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620496 | |

| Record name | Methyl 3-cyano-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453565-76-9 | |

| Record name | Methyl 3-cyano-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Methyl 3 Cyano 5 Hydroxybenzoate

Advanced Synthetic Routes to Methyl 3-cyano-5-hydroxybenzoate

The synthesis of this compound can be achieved through several strategic approaches, each with its own set of advantages and challenges. These routes primarily involve the formation of the ester, the introduction of the cyano group, and the placement of the hydroxyl group on the benzene (B151609) ring.

Esterification Approaches for Carboxylic Acid Precursors

A common and direct method for synthesizing this compound is the esterification of 3-cyano-5-hydroxybenzoic acid. nih.gov This reaction is typically carried out in the presence of an acid catalyst and an excess of methanol (B129727). masterorganicchemistry.comyoutube.com The Fischer esterification, a classic method, involves refluxing the carboxylic acid with methanol and a strong acid catalyst like sulfuric acid (H₂SO₄), tosic acid (TsOH), or hydrochloric acid (HCl). masterorganicchemistry.com The equilibrium of this reaction is driven towards the product ester by using a large excess of the alcohol, which often serves as the solvent, and by removing the water formed during the reaction. masterorganicchemistry.com

Alternative esterification methods that can be applied include using reagents like oxalyl chloride to first form an acid chloride from 3-cyanobenzoic acid, which is then reacted with methanol. google.comgoogle.com While effective, this method involves harsher reagents. Other milder conditions involve the use of coupling agents or specialized catalysts.

Table 1: Comparison of Esterification Conditions for Benzoic Acid Derivatives

| Catalyst/Reagent | Alcohol | Conditions | Yield | Reference |

| Sulfuric Acid | Methanol | Reflux | High | scielo.br |

| Strong Acidic Ion-Exchange Resin | C8-C20 Alcohols | 110-150°C | - | google.com |

| EDCI, NaHCO₃ | Primary Alcohols | 5% H₂O-CH₃CN | Good | organic-chemistry.org |

| Polymer-supported Triphenylphosphine | Methanol | Sonication | Good to Excellent | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Cyanation Strategies for Substituted Aromatic Systems

The introduction of the cyano group onto the aromatic ring is a critical step in many synthetic sequences leading to this compound. A key precursor for this strategy is methyl 3,5-dihydroxybenzoate. nih.govsigmaaldrich.comfishersci.ca One established method for cyanation is the Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a cyanide salt, typically cuprous cyanide. However, due to the high toxicity of cuprous cyanide, alternative, greener methods are actively being explored. google.comgoogle.com

A more contemporary and safer approach involves the conversion of a formyl group into a cyano group. For instance, methyl 3-formyl-4-hydroxybenzoate can be converted to methyl 3-cyano-4-hydroxybenzoate. google.comgoogle.comwipo.int This transformation can be achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride to form an oxime, which is then dehydrated to the nitrile. researchgate.net This method avoids the use of highly toxic cyanides and is suitable for large-scale production. google.comgoogle.com

Another strategy involves the direct cyanation of C(sp³)-H bonds. While not directly applied to the synthesis of this compound in the provided literature, visible-light-promoted, metal-free ammoxidation of methylarenes to cyanobenzenes presents a promising avenue for future research. This method utilizes an organic dye photocatalyst and an ammonia (B1221849) source under mild conditions.

Selective Hydroxylation Methodologies for Benzene Derivatives

The selective introduction of a hydroxyl group onto a benzene ring is a challenging yet crucial transformation in organic synthesis. For the synthesis of this compound, a potential precursor would be methyl 3-cyanobenzoate. chemicalbook.combldpharm.com The direct hydroxylation of such an activated aromatic ring is often difficult to control and can lead to a mixture of products.

More controlled methods often involve the use of precursors with directing groups. For instance, starting with 3,5-dihydroxybenzoic acid, the hydroxyl groups are already in the desired positions. google.com Subsequent esterification and other functional group manipulations can then be performed.

Analysis of Upstream Synthesis Pathways

Investigation of Multi-step Synthetic Sequences

A common multi-step approach involves starting from a more readily available substituted benzene derivative and sequentially introducing the required functional groups. For example, a synthetic route could begin with the formylation of a hydroxybenzoate ester, followed by conversion of the formyl group to a cyano group. A patent describes a two-step process starting from methyl 4-hydroxybenzoate, which is first formylated to methyl 3-formyl-4-hydroxybenzoate and then converted to methyl 3-cyano-4-hydroxybenzoate. google.comgoogle.comwipo.int

Optimization of Reaction Conditions for Precursor Conversion

Optimizing reaction conditions is paramount for maximizing yield and purity while minimizing costs and environmental impact. For esterification reactions, factors such as the choice of catalyst, reaction temperature, and the method of water removal are critical. scielo.brgoogle.com For example, using a 10-fold excess of alcohol in a Fischer esterification can significantly drive the reaction to completion. masterorganicchemistry.com

In cyanation reactions, the choice of cyanating agent and reaction conditions is crucial for safety and efficiency. The development of methods that avoid highly toxic reagents like cuprous cyanide is a significant advancement. google.comgoogle.com The optimization of a green synthesis of methyl 3-cyanobenzoate from methyl 3-formylbenzoate involved studying the effects of the amount of sodium hydroxide (B78521), ethanol (B145695), hydroxylamine hydrochloride, and the type and amount of dehydrating agent, as well as the reaction temperature. researchgate.net

Similarly, for other transformations such as the oxidative coupling of phenylpropanoids, the nature and concentration of the oxidant, the solvent, and the reaction time have been shown to significantly affect the conversion and selectivity. scielo.brchemrxiv.org

Table 2: Key Precursors and Their Synthetic Transformations

| Precursor | Transformation | Target Intermediate | Reagents/Conditions | Reference |

| 3-Cyano-5-hydroxybenzoic acid | Esterification | This compound | Methanol, Acid Catalyst | nih.govmasterorganicchemistry.com |

| Methyl 3-formylbenzoate | Oximation and Dehydration | Methyl 3-cyanobenzoate | Hydroxylamine hydrochloride, Acetic anhydride (B1165640) | researchgate.net |

| Methyl 4-hydroxybenzoate | Formylation | Methyl 3-formyl-4-hydroxybenzoate | Magnesium chloride, Triethylamine (B128534), Paraformaldehyde | google.comgoogle.com |

| 3,5-Dihydroxybenzoic acid | Esterification | Methyl 3,5-dihydroxybenzoate | Methanol, Sulfuric acid | google.com |

| 3-Chloromethyl methyl benzoate (B1203000) | Nucleophilic Substitution and Hydrolysis | 3-Formyl methyl benzoate | N-containing compound, Phase transfer catalyst | google.comgoogle.com |

This table is interactive. Click on the headers to sort the data.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be employed to align with these principles.

A significant advancement in the green synthesis of related benzonitriles is the avoidance of highly toxic cyanide reagents, such as cuprous cyanide, which have been traditionally used. researchgate.netsigmaaldrich.com Modern methods often utilize less hazardous alternatives for introducing the cyano group.

One prominent green approach is the conversion of a formyl group to a cyano group. This transformation can be achieved using hydroxylamine hydrochloride, followed by a dehydration step. rsc.org Research on the synthesis of methyl 3-cyanobenzoate has demonstrated that this process can be optimized to achieve high yields (up to 95.1%) using acetic anhydride as a dehydrating agent and ethanol as a solvent. rsc.org This method avoids the use of more toxic and corrosive reagents.

Furthermore, the use of ionic liquids as recyclable reaction media and catalysts presents another avenue for greening the synthesis of benzonitriles. rsc.org Ionic liquids can facilitate the reaction and simplify product separation, often allowing for the recycling of the solvent and catalyst system. rsc.org While not specifically documented for this compound, this approach has been successfully applied to the synthesis of benzonitrile (B105546) from benzaldehyde (B42025) and could likely be adapted. rsc.org

The choice of starting materials is also a key aspect of green chemistry. Utilizing readily available and less hazardous precursors is crucial. The potential synthetic routes starting from compounds like 3,5-dihydroxybenzoic acid align with this principle, as it is a commercially available and relatively safe starting material.

Below is a table summarizing the green chemistry considerations in the synthesis of a related compound, which can be extrapolated for this compound:

| Green Chemistry Principle | Application in Benzonitrile Synthesis | Potential for this compound |

| Prevention of Waste | Optimization of reaction conditions to maximize yield and minimize byproducts. rsc.org | High-yield synthesis from a formyl intermediate would reduce waste. |

| Atom Economy | Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. | The conversion of a formyl group to a cyano group can have good atom economy. |

| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic cyanide reagents like cuprous cyanide. researchgate.netsigmaaldrich.com | Utilizing the formyl to cyano conversion with less hazardous reagents. |

| Safer Solvents and Auxiliaries | Using greener solvents like ethanol or recyclable ionic liquids. rsc.orgrsc.org | Employing ethanol or designing a synthesis that could be performed in an ionic liquid. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Exploring catalytic dehydration methods for the final step. |

Reactivity and Derivatization Strategies of Methyl 3 Cyano 5 Hydroxybenzoate

Transformations of the Ester Moiety

The methyl ester group of methyl 3-cyano-5-hydroxybenzoate is a primary site for chemical modification, allowing for the introduction of a variety of other functional groups through several key reaction types.

Transesterification Reactions with Alcohol Nucleophiles

Transesterification is a fundamental process for converting one ester into another. In the case of this compound, this reaction involves the substitution of the methyl group with a different alkyl or aryl group from an alcohol nucleophile. This transformation can be catalyzed by either acids or bases.

Under acidic conditions, the reaction is typically performed by refluxing the methyl ester in an excess of the desired alcohol with a strong acid catalyst, such as sulfuric acid. The excess alcohol serves to shift the equilibrium towards the formation of the new ester. ucla.edu Basic conditions, employing an alkoxide corresponding to the desired alcohol, can also effectively drive the reaction. masterorganicchemistry.com

Table 1: Examples of Transesterification Reactions of Related Benzoate (B1203000) Esters

| Starting Ester | Alcohol Nucleophile | Catalyst | Product | Reference |

| Methyl benzoate | Ethanol (B145695) | Sulfuric acid | Ethyl benzoate | ucla.edu |

| Methyl p-hydroxybenzoate | Ethanol | - | Ethyl p-hydroxybenzoate | nih.gov |

Controlled Hydrolysis for Carboxylic Acid Generation

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-cyano-5-hydroxybenzoic acid, under either acidic or basic conditions. chemistryguru.com.sg This transformation is crucial for subsequent reactions that require a carboxylic acid functionality, such as amide bond formation.

Basic hydrolysis, often referred to as saponification, is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521). masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Acid-catalyzed hydrolysis involves heating the ester with a strong acid in the presence of water. youtube.com The rate of hydrolysis of methyl benzoates is influenced by the substituents on the benzene (B151609) ring. zenodo.org Electron-withdrawing groups, such as the cyano group, can affect the reactivity of the ester carbonyl towards nucleophilic attack.

Acyl Group Substitution Mechanisms

The transformation of the ester group into other functionalities, such as amides or other esters, proceeds through a nucleophilic acyl substitution mechanism. This mechanism generally involves two key steps: nucleophilic attack at the electrophilic carbonyl carbon of the ester, followed by the elimination of a leaving group (in this case, the methoxide (B1231860) ion). masterorganicchemistry.com

The initial attack of the nucleophile leads to the formation of a tetrahedral intermediate. youtube.com The stability of this intermediate and the facility of the leaving group's departure are key factors in determining the reaction's outcome. Stronger nucleophiles will react more readily. The presence of both electron-withdrawing (cyano) and electron-donating (hydroxyl) groups on the aromatic ring of this compound will modulate the electrophilicity of the carbonyl carbon, thereby influencing the rate and feasibility of nucleophilic attack.

Reactions at the Nitrile Functionality

The cyano group of this compound offers another avenue for chemical modification, allowing for its conversion into amines or other nitrogen-containing functionalities.

Nitrile Reduction Pathways (e.g., Catalytic Hydrogenation)

The reduction of the nitrile group to a primary amine (an aminomethyl group) is a valuable transformation that opens up a wide range of further derivatization possibilities. One of the most common methods for this reduction is catalytic hydrogenation. This process typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst.

While specific conditions for the catalytic hydrogenation of this compound are not detailed in the available literature, related aromatic cyanohydrins can be reduced to the corresponding arylacetonitriles. google.com The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the nitrile without affecting the ester or the aromatic ring.

Nucleophilic Additions to the Cyano Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of various functional groups. For instance, the reaction of nitriles with organometallic reagents can lead to the formation of ketones after hydrolysis of the intermediate imine.

The synthesis of cyanohydrins from aldehydes or ketones involves the nucleophilic addition of a cyanide anion. wikipedia.org While this compound already contains a nitrile, understanding the principles of nucleophilic attack on the cyano group is essential for predicting its reactivity with various nucleophiles. The electron-withdrawing nature of the ester and the electronic effects of the hydroxyl group on the aromatic ring will influence the susceptibility of the cyano group to nucleophilic attack.

Formation of Amidoximes and Related Nitrogenous Compounds

The cyano group (nitrile) on the this compound ring is a key functional group for the synthesis of various nitrogen-containing derivatives. One of the most significant transformations is its conversion to an amidoxime (B1450833).

Amidoximes are generally synthesized through the nucleophilic addition of hydroxylamine (B1172632) to a nitrile. nih.govgoogle.com This reaction is a common and efficient method for preparing amidoximes in high yields. nih.gov The process involves the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group.

While specific studies detailing the direct conversion of this compound to its corresponding amidoxime are not extensively documented in the provided results, the general reactivity of nitriles supports this transformation. The reaction would likely proceed by treating this compound with hydroxylamine, potentially with a base or under conditions that facilitate the nucleophilic attack. The resulting product, methyl 3-(N'-hydroxycarbamimidoyl)-5-hydroxybenzoate, would be a valuable intermediate for further synthetic applications, given the diverse biological activities associated with amidoxime-containing molecules.

The synthesis of amidoximes can be influenced by various factors, including the choice of solvent and the presence of catalysts. For instance, the use of a cyanoethylation catalyst followed by treatment with hydroxylamine is a known method for producing amidoxime compounds. google.com

Table 1: General Methods for Amidoxime Synthesis

| Starting Material | Reagent | Product | Key Features |

| Nitrile | Hydroxylamine | Amidoxime | Common, high-yield method. nih.gov |

| Thioamide | Hydroxylamine | Amidoxime | Alternative to nitrile-based synthesis. nih.gov |

| Imidoylbenzotriazole | Hydroxylamine | Amidoxime | Fast reaction times under microwave irradiation. nih.gov |

Thorpe-Ziegler Reaction Applications

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles, which, upon hydrolysis, yields a cyclic ketone. While direct applications of the Thorpe-Ziegler reaction on a molecule derived from this compound are not explicitly detailed, the principles of intramolecular cyclization involving cyano groups are relevant.

For a Thorpe-Ziegler type reaction to occur, a second nitrile group or a similar reactive functional group would need to be introduced into the molecule. For instance, if the phenolic hydroxyl group of this compound were to be functionalized with a side chain containing a nitrile, the resulting dinitrile could potentially undergo intramolecular cyclization.

A related concept is the acid-catalyzed intramolecular cyclization of N-cyano sulfoximines to form thiadiazine 1-oxides. nih.gov This process involves the hydrolysis of the cyano group to generate an intermediate that then undergoes cyclization. nih.gov This demonstrates the utility of the cyano group as a precursor for intramolecular ring-forming reactions, a principle that underlies the Thorpe-Ziegler reaction.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity of these reactions being governed by the directing effects of the existing substituents.

The three substituents on the benzene ring—hydroxyl (-OH), cyano (-CN), and methyl ester (-COOCH₃)—exert distinct electronic effects that control the position of incoming electrophiles.

Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

Cyano Group (-CN): This is a strongly deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance.

Methyl Ester Group (-COOCH₃): Similar to the cyano group, the methyl ester is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.

In this compound, the hydroxyl group is at position 1, the cyano group at position 3, and the methyl ester at position 5 (numbering for clarity of substitution pattern). The positions ortho to the strongly activating hydroxyl group are C2 and C6, and the position para is C4. The positions meta to the deactivating cyano and methyl ester groups are C2, C4, and C6 relative to the cyano group, and C2, C4, and C6 relative to the ester.

The powerful activating and ortho-, para-directing effect of the hydroxyl group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it (C2, C4, and C6). The deactivating groups will concurrently direct to these same positions, reinforcing the regiochemical outcome. Therefore, electrophilic substitution is highly likely to occur at the C2, C4, and C6 positions of the benzene ring.

Halogenation is a common electrophilic aromatic substitution reaction. The presence of the activating hydroxyl group on the ring of this compound facilitates this reaction. For instance, the bromination of α,β-unsaturated esters can be achieved using bromine in a solvent like dichloromethane (B109758). google.com While this is not a direct aromatic halogenation, it illustrates a common method for introducing halogens.

In the context of phenolic systems, halogenation is often rapid. The reaction of this compound with a halogenating agent such as bromine (Br₂) or iodine (I₂) would be expected to result in substitution at the activated positions (C2, C4, and C6). The specific conditions of the reaction, such as the solvent and the presence of a catalyst, would influence the degree and selectivity of halogenation.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for the derivatization of this compound, with etherification being a primary example.

Etherification of phenols is a widely used transformation in organic synthesis. A common method for the synthesis of aryl ethers is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In the case of this compound, the phenolic proton can be removed by a base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkylating agent to form an ether.

For example, the reaction of phenols with allyl bromide in the presence of potassium carbonate in acetonitrile (B52724) leads to the formation of aryl vinyl ethers. nih.govresearchgate.net Similarly, the synthesis of 1-methylcyclopropyl aryl ethers can be achieved from phenols through a two-step alkenylation-cyclopropanation sequence. researchgate.net

The synthesis of poly(aryl ethers) can also be achieved through the reaction of monomers with hydroxyl and halogen groups. google.com This highlights the utility of phenolic hydroxyl groups in polymerization reactions.

Table 2: Representative Etherification Reactions of Phenols

| Phenol (B47542) Derivative | Reagent(s) | Product Type | Reaction Conditions |

| Phenols | Allyl bromide, K₂CO₃ | Aryl vinyl ether | Reflux in acetonitrile. nih.govresearchgate.net |

| Phenols | 1. Alkenylation reagent2. Diethylzinc, Chloroiodomethane | 1-Methylcyclopropyl aryl ether | Two-step sequence. researchgate.net |

Acylation and Alkylation Reactions of the Hydroxyl Group

The phenolic hydroxyl group in this compound is a prime site for derivatization through acylation and alkylation reactions. These transformations are fundamental in protecting the hydroxyl group or in introducing new functionalities to modify the molecule's properties.

Acylation Reactions: The hydroxyl group can be readily acylated to form esters. This is typically achieved by reacting the compound with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) and to activate the hydroxyl group. For instance, the reaction with acetyl chloride would yield methyl 3-acetoxy-5-cyanobenzoate. The general conditions for such reactions often involve stirring the reactants in an inert solvent like dichloromethane or tetrahydrofuran (B95107) at room temperature. A study on the chemoselective O-acylation of hydroxyamino acids under acidic conditions suggests that direct acylation with acyl halides or anhydrides can be highly efficient, a principle that can be extended to phenolic compounds like this compound. nih.govffi.no

Alkylation Reactions: Similarly, the hydroxyl group can be alkylated to form ethers. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates (e.g., dimethyl sulfate). These reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the phenol and form the more nucleophilic phenoxide ion. For example, methylation with methyl iodide in the presence of potassium carbonate in a polar aprotic solvent like acetone (B3395972) or DMF would produce methyl 3-cyano-5-methoxybenzoate. The synthesis of related methoxybenzoates often involves such nucleophilic substitution reactions. sciencemadness.orgsigmaaldrich.com

| Compound Name | Structure |

| This compound | COC(=O)C1=CC(=CC(=C1)C#N)O |

| Methyl 3-acetoxy-5-cyanobenzoate | COC(=O)C1=CC(=CC(=C1)C#N)OC(C)=O |

| Methyl 3-cyano-5-methoxybenzoate | COC(=O)C1=CC(=CC(=C1)C#N)OC |

Redox Chemistry of the Compound

The functional groups of this compound also allow for a variety of oxidation and reduction reactions, enabling further synthetic modifications.

Oxidation of Phenols

Hydride Reductions of Functional Groups

Both the methyl ester and the nitrile functional groups in this compound can be reduced using hydride-donating reagents. The choice of the reducing agent is crucial for achieving selectivity.

Reduction of the Ester and Nitrile Groups: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing both esters and nitriles. Treatment of this compound with an excess of LiAlH4 in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup, would lead to the reduction of both the methyl ester to a primary alcohol and the nitrile to a primary amine, yielding (3-(aminomethyl)-5-(hydroxymethyl)phenyl)methanol. It is important to note that the acidic phenolic proton would also react with LiAlH4, consuming one equivalent of the reagent.

Selective Reduction: Achieving selective reduction of either the ester or the nitrile group in the presence of the other requires careful selection of the reducing agent and reaction conditions.

Selective Reduction of the Ester: Lithium borohydride (B1222165) (LiBH4) is a milder reducing agent than LiAlH4 and can selectively reduce esters in the presence of nitriles. nih.gov A procedure for the reduction of the closely related methyl 4-cyano-3-methoxybenzoate to (4-cyano-3-methoxyphenyl)methanol has been reported using LiBH4 in THF at 70°C. This suggests that a similar approach could be used for the selective reduction of the ester group in this compound.

Selective Reduction of the Nitrile: The selective reduction of a nitrile in the presence of an ester can be achieved through catalytic hydrogenation. scispace.com For instance, using Raney nickel or palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere can selectively reduce the nitrile to a primary amine while leaving the ester group intact.

The ability to perform these selective reductions highlights the versatility of this compound as a starting material for the synthesis of a variety of bifunctional and trifunctional aromatic compounds. The significant directing effect of the cyano group in the reduction of other cyclic systems has been noted, which can influence the stereochemistry of the reaction products in more complex structures. rsc.org

| Starting Material | Reagent(s) | Major Product(s) |

| This compound | LiAlH4 (excess), then H2O | (3-(aminomethyl)-5-(hydroxymethyl)phenyl)methanol |

| This compound | LiBH4 | (3-cyano-5-(hydroxymethyl)phenyl)methanol |

| This compound | H2, Raney Ni or Pd/C | Methyl 3-(aminomethyl)-5-hydroxybenzoate |

Mechanistic Investigations of Reactions Involving Methyl 3 Cyano 5 Hydroxybenzoate

Kinetic Studies of Transformation Pathways

Kinetic studies are crucial for understanding the rates and factors influencing the transformation of methyl 3-cyano-5-hydroxybenzoate. While specific kinetic data for this exact molecule is not extensively available in the public domain, we can infer general principles from related reactions. For instance, in reactions involving ester hydrolysis, the rate is typically dependent on the concentration of the ester and the catalyst (acid or base). Temperature also plays a significant role, with higher temperatures generally leading to faster reaction rates.

In the context of enzymatic hydrolysis, such as the enantioselective hydrolysis of 3-cyano-5-methylhexanoic acid ethyl ester using lipase, the reaction kinetics can be modeled. researchgate.net Studies on similar compounds have shown that the enzymatic reaction may follow a Ping-Pong Bi-Bi mechanism, which can sometimes be affected by substrate or product inhibition. researchgate.net For example, in the hydrolysis of a related cyanated ester, high concentrations of the substrate were well-tolerated by the enzyme, indicating efficient binding and conversion. researchgate.net

The following table outlines hypothetical kinetic parameters that could be investigated for the transformation of this compound in various reactions.

| Reaction Type | Potential Rate-Determining Step | Influencing Factors |

| Ester Hydrolysis | Nucleophilic attack on the carbonyl carbon | pH, Temperature, Catalyst concentration |

| Electrophilic Substitution | Formation of the sigma complex | Nature of the electrophile, Solvent polarity |

| Coupling Reactions | Oxidative addition or reductive elimination | Catalyst, Ligands, Temperature |

Reaction Mechanism Elucidation

Understanding the step-by-step process of how this compound participates in chemical reactions is fundamental to controlling the outcome and optimizing conditions.

Electrophilic Substitution of the Phenol (B47542) Aromatic Ring

The phenolic hydroxyl group in this compound is an activating group, directing incoming electrophiles to the ortho and para positions. However, the cyano and methyl carboxylate groups are deactivating, meta-directing groups. The interplay of these substituents governs the regioselectivity of electrophilic substitution reactions.

Given the positions of the existing groups, the two available ortho positions to the hydroxyl group (and meta to the other two groups) are the most likely sites for electrophilic attack. The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the reaction rate. The presence of the electron-withdrawing cyano and ester groups will generally slow down the rate of electrophilic aromatic substitution compared to phenol itself.

Ester Cleavage Mechanisms

The methyl ester group of this compound can be cleaved through several mechanisms, most commonly through hydrolysis.

Acid-Catalyzed Hydrolysis: This process involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of methanol (B129727) to yield 3-cyano-5-hydroxybenzoic acid. nih.gov

Base-Catalyzed Hydrolysis (Saponification): In this mechanism, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid.

Chan-Lam Coupling Reaction Principles

The Chan-Lam coupling reaction is a powerful method for forming carbon-heteroatom bonds, specifically aryl ethers and aryl amines. organic-chemistry.orgwikipedia.org This reaction typically involves the copper-catalyzed coupling of a boronic acid with an alcohol or an amine. wikipedia.org In the context of this compound, the phenolic hydroxyl group can participate in a Chan-Lam coupling with an aryl boronic acid to form a diaryl ether.

The generally accepted mechanism involves the formation of a copper(II)-alkoxide complex from the phenol and a copper(II) salt. organic-chemistry.org This is followed by a transmetalation step with the boronic acid to form a copper(II)-aryl-alkoxide intermediate. Subsequent reductive elimination from a copper(III) species, which is often facilitated by oxygen, yields the desired aryl ether and a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle. organic-chemistry.org This reaction is advantageous as it can often be carried out at room temperature and is tolerant of various functional groups. wikipedia.org

| Step | Description |

| 1. Ligand Exchange | The phenol displaces a ligand on the copper(II) catalyst. |

| 2. Transmetalation | The aryl group from the boronic acid is transferred to the copper center. |

| 3. Reductive Elimination | The aryl ether product is formed, and the copper is reduced. |

| 4. Reoxidation | The copper(I) catalyst is reoxidized to copper(II). |

Pechmann Coumarin (B35378) Synthesis Pathways

The Pechmann condensation is a widely used method for the synthesis of coumarins from phenols and β-ketoesters in the presence of an acid catalyst. nih.govnih.govresearchgate.netderpharmachemica.com this compound, being a phenol, can undergo this reaction.

The reaction is initiated by the acid-catalyzed formation of an ester or by the Michael addition of the phenol to the activated β-ketoester. researchgate.net In the case of this compound, the initial step would likely be a transesterification between the phenolic hydroxyl group and the β-ketoester, catalyzed by a strong acid. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring at the position ortho to the hydroxyl group. A subsequent dehydration step then leads to the formation of the coumarin ring system. nih.gov The presence of the electron-withdrawing cyano and ester groups on the benzene (B151609) ring would likely make the ring less nucleophilic and thus may require harsher reaction conditions compared to more electron-rich phenols. researchgate.net

Reimer-Tiemann Reaction Mechanisms

The Reimer-Tiemann reaction is a chemical reaction used for the ortho-formylation of phenols. While there is no specific literature detailing the Reimer-Tiemann reaction on this compound, the general mechanism can be described. The reaction typically involves the treatment of a phenol with chloroform (B151607) in a basic solution.

The mechanism starts with the deprotonation of chloroform by the strong base to form the trichlorocarbanion, which then undergoes alpha-elimination to generate dichlorocarbene (B158193). The highly electrophilic dichlorocarbene is then attacked by the nucleophilic phenoxide ion (formed by the deprotonation of the phenol). This attack preferentially occurs at the ortho position due to the directing effect of the hydroxyl group. The resulting intermediate is then hydrolyzed to give the ortho-formyl phenol. For this compound, the ortho positions to the hydroxyl group are the most likely sites of formylation.

Ritter Reaction and its Applications

The Ritter reaction is a well-established method for the synthesis of N-substituted amides from nitriles and a source of carbocations, such as alcohols or alkenes, under acidic conditions. ichemical.com The reaction proceeds through the nucleophilic addition of the nitrile's nitrogen atom to a carbocation, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide.

Mechanism of the Ritter Reaction:

The generalized mechanism of the Ritter reaction can be described in the following steps:

Carbocation Formation: In the presence of a strong acid (e.g., sulfuric acid), an alcohol is protonated and loses a molecule of water to form a carbocation. Tertiary and secondary alcohols are more suitable substrates as they form more stable carbocations.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the nitrile group attacks the carbocation, leading to the formation of a nitrilium ion.

Hydrolysis: The nitrilium ion is then attacked by water, and after a series of proton transfers, it is hydrolyzed to the final N-alkyl amide product.

In the context of This compound , the nitrile group can participate in the Ritter reaction. For instance, in a reaction with a tertiary alcohol like tert-butanol (B103910) under acidic conditions, the expected product would be the corresponding N-tert-butyl amide.

Applications:

The Ritter reaction is a valuable tool in organic synthesis for the preparation of a wide variety of amides, which are important structural motifs in many biologically active molecules and polymers. While specific applications of the Ritter reaction with this compound are not documented, the reaction of related 5-cyano-1,2,4-triazines with secondary and tertiary alcohols has been shown to produce N-alkylated 1,2,4-triazine-5-carboxamides. rsc.org This suggests that the nitrile group on the aromatic ring of this compound would be susceptible to this transformation, providing a pathway to functionalized benzamide (B126) derivatives.

Blaise Reaction and Bouveault-Blanc Reduction

Blaise Reaction:

The Blaise reaction is a classic organic reaction that involves the reaction of a nitrile with an α-haloester in the presence of activated zinc to form a β-enamino ester, which can then be hydrolyzed to a β-keto ester. organic-chemistry.orgpondiuni.edu.in

Mechanism of the Blaise Reaction:

Organozinc Formation: The reaction is initiated by the formation of an organozinc intermediate (a Reformatsky-type reagent) from the α-haloester and activated zinc.

Nucleophilic Addition: The organozinc reagent then adds to the electrophilic carbon of the nitrile group.

Intermediate Formation and Hydrolysis: This addition forms a zinc-metalloimine intermediate. Work-up with aqueous potassium carbonate (50%) yields the β-enamino ester. pondiuni.edu.in Subsequent hydrolysis with a mild acid (e.g., 1 M HCl) converts the β-enamino ester into the corresponding β-keto ester. pondiuni.edu.in

For This compound , the nitrile functionality can serve as the electrophile in the Blaise reaction. Reaction with an α-haloester, such as ethyl bromoacetate, in the presence of activated zinc would be expected to yield a β-enamino ester, which upon acidic workup would furnish the corresponding β-keto ester. Modifications to the classical Blaise reaction, such as the use of tetrahydrofuran (B95107) as a solvent and the slow addition of the α-bromo ester, have been shown to significantly improve yields. organic-chemistry.org

Bouveault-Blanc Reduction:

The Bouveault-Blanc reduction is a chemical reaction in which an ester is reduced to a primary alcohol using sodium metal in absolute ethanol (B145695). evitachem.com This method provides an alternative to reductions using metal hydrides like lithium aluminum hydride.

Mechanism of the Bouveault-Blanc Reduction:

The reaction proceeds via a single-electron transfer mechanism:

Electron Transfer: Two sodium atoms donate an electron each to the carbonyl group of the ester, forming a radical anion.

Alkoxide Elimination: This is followed by the elimination of the alkoxide group to form an aldehyde.

Further Reduction: The aldehyde is then further reduced by two more sodium atoms via a similar single-electron transfer mechanism to form an alkoxide, which upon protonation by the ethanol solvent gives the primary alcohol.

In the case of This compound , the methyl ester group would be the primary site of reduction. The Bouveault-Blanc reduction would convert the ester to a primary alcohol, yielding 3-cyano-5-(hydroxymethyl)phenol. It is important to consider that the nitrile and hydroxyl groups might also interact with the reaction conditions, although the ester is generally the most reactive site for this specific reduction. Modern variations of this reaction, such as using sodium encapsulated in silica (B1680970) gel, offer milder and safer reaction conditions.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a crucial role in modern organic synthesis by improving reaction rates, yields, and selectivity, often under milder conditions than stoichiometric reactions.

In the context of the Ritter Reaction, various catalysts have been employed to enhance its efficiency. While strong Brønsted acids like sulfuric acid are traditionally used, solid acid catalysts such as Nafion-H have been shown to be effective and reusable for the reaction of benzyl (B1604629) alcohols with nitriles. Lewis acids like iron(III) chloride have also been utilized to promote the reaction. For a substrate like this compound, the use of such catalysts could offer advantages in terms of easier workup and potentially higher selectivity, minimizing side reactions that might occur under harsh acidic conditions.

For the Blaise Reaction, the activation of zinc is a key catalytic aspect. Methods to improve the efficacy of the Blaise reaction include the use of activated zinc, which can be prepared by various methods, including treatment with hydrochloric acid or the use of ultrasound. pondiuni.edu.ingoogle.com The use of activated zinc ensures a more efficient formation of the organozinc reagent, leading to higher yields of the desired β-enamino or β-keto ester.

Regarding the Bouveault-Blanc Reduction, while it is a stoichiometric reduction, catalytic hydrogenation offers a more modern and efficient alternative for the reduction of esters to alcohols. A variety of catalysts, including those based on ruthenium, rhodium, and palladium, are effective for this transformation. For a molecule like this compound, catalytic hydrogenation would offer a selective method to reduce the ester group to an alcohol. The choice of catalyst and reaction conditions would be critical to avoid the simultaneous reduction of the nitrile group. For instance, certain catalysts might show selectivity for the ester over the nitrile, or vice versa.

The table below summarizes the potential catalytic approaches for reactions involving this compound, based on literature for analogous compounds.

| Reaction | Potential Catalytic Approach | Expected Advantage | Reference for Analogous Systems |

| Ritter Reaction | Solid Acid Catalysts (e.g., Nafion-H) | Reusability, milder conditions, easier workup | |

| Blaise Reaction | Activated Zinc (e.g., via HCl or ultrasound) | Improved yield and reaction rate | pondiuni.edu.ingoogle.com |

| Ester Reduction | Catalytic Hydrogenation (e.g., Ru, Rh, Pd catalysts) | High efficiency, selectivity, milder conditions | General Catalysis Literature |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons. The aromatic region would display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. The integration of the signals would correspond to the number of protons in each environment (3H for the methyl group, 1H for the hydroxyl group, and 1H for each aromatic proton).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal distinct signals for each of the nine carbon atoms in the molecule, including the methyl carbon, the carbonyl carbon of the ester, the cyano carbon, and the six unique carbons of the aromatic ring. The chemical shifts would be influenced by the electron-withdrawing and electron-donating effects of the substituents.

Expected ¹H and ¹³C NMR Data The following table is based on theoretical predictions and data from similar structures, as direct experimental data for Methyl 3-cyano-5-hydroxybenzoate is not available in the cited sources.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| -COOCH₃ | ~3.9 | ~52 | Methyl protons appear as a singlet. |

| -OH | 5.0 - 8.0 | - | Phenolic proton signal is typically broad and its position is solvent-dependent. |

| Aromatic C-H | 7.0 - 8.0 | 110 - 135 | Three distinct signals expected for the aromatic protons, with splitting patterns determined by their coupling. |

| Aromatic C-OH | - | 155 - 160 | Carbon attached to the hydroxyl group. |

| Aromatic C-CN | - | 110 - 115 | Carbon attached to the cyano group. |

| Aromatic C-COOCH₃ | - | 130 - 135 | Carbon attached to the ester group. |

| -C≡N | - | 115 - 120 | Cyano group carbon. |

| -C=O | - | 165 - 170 | Carbonyl carbon of the ester. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

The molecular formula of this compound is C₉H₇NO₃. This corresponds to a monoisotopic mass of approximately 177.04 Da and a molecular weight of about 177.16 g/mol . In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to this mass.

While a detailed experimental mass spectrum for this compound is not provided in the searched literature, its fragmentation pattern can be predicted based on the functional groups present. Common fragmentation pathways for similar aromatic esters often involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). For instance, analysis of the related compound methyl 2-hydroxybenzoate shows fragmentation by loss of the methoxy group to form a prominent ion.

Predicted Fragmentation Pattern for this compound

| m/z Value | Proposed Fragment Ion | Fragment Lost |

| 177 | [C₉H₇NO₃]⁺ | Molecular Ion [M]⁺ |

| 146 | [C₈H₄NO₂]⁺ | -OCH₃ (31 Da) |

| 118 | [C₇H₄NO]⁺ | -COOCH₃ (59 Da) |

| 90 | [C₆H₄N]⁺ | -CO from the m/z 118 fragment (28 Da) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint.

Although specific experimental IR and Raman spectra for this compound are not available in the reviewed sources, the characteristic vibrational frequencies can be predicted from its functional groups.

Key Expected Vibrational Modes:

O-H Stretch: A broad absorption band is expected in the IR spectrum around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is expected just below 3000 cm⁻¹.

C≡N Stretch: The cyano group has a very characteristic and sharp absorption in the IR and a strong signal in the Raman spectrum, typically found in the range of 2220-2260 cm⁻¹.

C=O Stretch: The carbonyl group of the ester will produce a strong, sharp absorption band in the IR spectrum, typically between 1700-1730 cm⁻¹.

C=C Stretch (Aromatic): Aromatic ring skeletal vibrations usually give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibrations of the ester and phenol (B47542) groups are expected in the 1000-1300 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Phenolic -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Methyl -CH₃ | C-H Stretch | 2850 - 2960 | Medium |

| Cyano -C≡N | C≡N Stretch | 2220 - 2260 | Medium, Sharp |

| Ester C=O | C=O Stretch | 1700 - 1730 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Ester/Phenol C-O | C-O Stretch | 1000 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Investigation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the most significant absorptions are due to π → π* transitions within the benzene ring.

The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the aromatic ring. The hydroxyl (-OH), cyano (-CN), and methyl ester (-COOCH₃) groups all influence the electronic distribution. Studies on similar compounds, such as p-hydroxybenzoic acid and its esters, show wide absorption bands in the 200 to 400 nm region. The exact λ_max values for this compound would depend on the solvent used, as solvent polarity can shift the energy levels of the electronic orbitals. It is expected to exhibit strong absorbance in the UV region characteristic of substituted benzene derivatives.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A search of crystallographic databases and the scientific literature did not yield a published crystal structure for this compound. Therefore, a detailed analysis of its solid-state molecular architecture, including lattice parameters and intermolecular interactions, cannot be provided at this time. Should single crystals of the compound become available and be analyzed, this technique would offer invaluable insight into its solid-state conformation and packing.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of Methyl 3-cyano-5-hydroxybenzoate. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

The electronic structure of a molecule is a key determinant of its chemical properties. Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive molecule.

Molecular Modeling and Conformation Analysis

Molecular modeling techniques are employed to explore the three-dimensional structure and conformational landscape of this compound. The molecule's conformation, which is determined by the rotation around its single bonds, can significantly influence its physical and chemical properties.

Conformational analysis involves scanning the potential energy surface of the molecule by systematically changing the dihedral angles of its rotatable bonds. This process helps identify the most stable conformations, which correspond to energy minima on the potential energy surface. For this compound, the rotation of the ester and hydroxyl groups are of particular interest. The relative orientation of these groups can affect the molecule's dipole moment and its ability to participate in intermolecular interactions.

Prediction of Reactivity and Reaction Pathways

Theoretical methods are invaluable for predicting the reactivity of this compound and for mapping out potential reaction pathways. By analyzing the electron distribution and molecular orbitals, it is possible to identify the most likely sites for electrophilic and nucleophilic attack.

The Fukui function is a key concept in this context, as it indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most reactive sites for different types of chemical reactions. For instance, the sites with the highest value of the Fukui function for nucleophilic attack (f+) are most susceptible to attack by electron-rich species, while those with the highest value for electrophilic attack (f-) are prone to attack by electron-deficient species.

Furthermore, computational methods can be used to model the entire course of a chemical reaction involving this compound. This includes the identification of transition states and the calculation of activation energies, which are crucial for understanding the kinetics and feasibility of a particular reaction pathway.

Density Functional Theory (DFT) Applications in Predicting Spectroscopic Parameters

Density Functional Theory (DFT) is a powerful computational method used to predict various spectroscopic properties of this compound with a high degree of accuracy. These predictions are essential for interpreting experimental spectra and for confirming the molecule's structure.

DFT calculations can be used to simulate the following spectroscopic parameters:

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of 1H and 13C NMR chemical shifts are instrumental in assigning the signals observed in experimental NMR spectra. By comparing the calculated and experimental values, the structural assignment of the molecule can be confirmed.

Infrared (IR) Spectra: DFT can be used to calculate the vibrational frequencies of the molecule. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify the characteristic vibrational modes of the functional groups present in this compound, such as the cyano (-C≡N), hydroxyl (-OH), and ester (-COOCH3) groups.

UV-Vis Spectra: The electronic transitions that give rise to the absorption of ultraviolet and visible light can also be predicted using Time-Dependent DFT (TD-DFT). These calculations provide information about the maximum absorption wavelengths (λmax) and the nature of the electronic excitations.

In Silico Studies of Molecular Interactions

In silico studies, which are computational simulations, are used to investigate the interactions between this compound and other molecules, such as biological macromolecules. These studies are crucial for understanding the compound's potential biological activity.

Molecular docking is a widely used in silico technique that predicts the preferred orientation of a ligand when it binds to a receptor. This method can be used to study the binding of this compound to the active site of a protein, providing insights into the binding affinity and the specific intermolecular interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The results of these molecular interaction studies can help in identifying potential biological targets for this compound and in guiding the design of new molecules with improved binding properties.

Applications in Chemical Synthesis and Materials Science As a Building Block

Utilization as a Key Intermediate in Complex Organic Molecule Synthesis

The strategic placement of its functional groups makes Methyl 3-cyano-5-hydroxybenzoate an important intermediate in the synthesis of a wide array of complex organic molecules. google.com Its structure provides multiple reaction sites that can be selectively targeted to build intricate molecular frameworks.

Precursor to Metabolite Glutamate (B1630785) Receptor Antagonists

A notable application of this compound is its role as a precursor in the synthesis of metabolite glutamate receptor antagonists. Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors, particularly the metabotropic glutamate receptors (mGlus), are implicated in a variety of neurological and psychiatric disorders. nih.gov

Negative allosteric modulators (NAMs) of the mGlu5 receptor have shown therapeutic potential for conditions such as pain, anxiety, and addiction. nih.gov Research has demonstrated the use of related cyano-phenyl structures in the development of mGlu5 NAMs. nih.gov The core structure of this compound provides a foundational scaffold that can be chemically modified to produce potent and selective antagonists for these receptors. The cyano and hydroxyl groups offer handles for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships to optimize the pharmacological properties of the final compounds.

Role in the Development of Novel Organic Building Blocks for Diverse Chemical Libraries

The concept of "building blocks" is central to modern medicinal chemistry and drug discovery. sigmaaldrich.comlifechemicals.com These are relatively small, functionalized molecules that can be systematically combined to generate large collections of diverse compounds known as chemical libraries. sigmaaldrich.comlifechemicals.com These libraries are then screened for biological activity to identify new drug leads.

This compound is an exemplary organic building block. sigmaaldrich.com Its trifunctional nature allows for the creation of a multitude of derivatives. For instance, the hydroxyl group can be alkylated or acylated, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the methyl ester can be saponified or converted to an amide. Each of these transformations opens up new avenues for diversification.

A study on the combinatorial synthesis of small-molecule libraries utilized a similar core structure, 3-amino-5-hydroxybenzoic acid, demonstrating the utility of such substituted benzoic acid derivatives in generating large and diverse compound collections. nih.gov The ability to systematically modify each functional group of this compound makes it a powerful tool for generating novel chemical entities with a wide range of structural and functional diversity, which is crucial for exploring new areas of chemical space and identifying molecules with desired biological activities.

Potential for Integration into Polymer Architectures and Advanced Functional Materials

The applications of this compound extend beyond medicinal chemistry into the realm of materials science. The presence of the hydroxyl and ester functional groups allows for its potential integration into polymer chains through condensation polymerization reactions. This could lead to the development of new polyesters or other polymers with tailored properties.

For instance, the aromatic core of the molecule can impart rigidity and thermal stability to a polymer backbone, while the polar cyano group can influence properties such as solubility, dielectric constant, and intermolecular interactions. The ability to modify the hydroxyl group prior to polymerization offers a further means of fine-tuning the characteristics of the resulting material.

While direct research on the integration of this compound into polymers is an emerging area, the synthesis of related hydroxybenzoate derivatives for use in materials has been explored. For example, methyl 3,4,5-trihydroxybenzoate (B8703473) has been investigated as an additive for natural rubber composites. ekb.eg This suggests the potential for hydroxybenzoate derivatives, including this compound, to be incorporated into or used as modifiers for various polymer systems to create advanced functional materials with unique optical, electronic, or mechanical properties.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

While established routes to methyl 3-cyano-5-hydroxybenzoate exist, the pursuit of more efficient and scalable synthetic methodologies remains a priority. Future research will likely focus on the development of novel catalytic systems that can improve reaction yields, reduce reaction times, and operate under milder conditions. The exploration of continuous flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and product consistency. Furthermore, the development of one-pot or tandem reaction sequences that minimize intermediate isolation steps would contribute to a more streamlined and cost-effective manufacturing process.

Investigation of Untapped Reactivity Profiles and Selective Transformations

The trifunctional nature of this compound, possessing a nitrile, a hydroxyl, and a methyl ester group, presents a rich platform for chemical modification. Future research is expected to delve deeper into the selective transformation of each functional group. For instance, developing new reagents and catalysts for the selective reduction of the nitrile in the presence of the ester, or vice versa, would be highly valuable. Investigating the regioselective functionalization of the aromatic ring, beyond the existing positions, could lead to a diverse array of novel derivatives with unique properties. The exploration of its reactivity in multicomponent reactions and as a building block in diversity-oriented synthesis could also yield libraries of complex molecules for various applications.

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Utilization

In line with the growing emphasis on sustainable chemistry, future research will aim to develop greener synthetic routes to this compound. This includes the use of renewable starting materials, environmentally benign solvents, and catalysts based on earth-abundant metals. The development of biocatalytic methods, employing enzymes to carry out specific transformations, could offer a highly selective and sustainable alternative to traditional chemical synthesis. Furthermore, exploring the use of this compound as a renewable building block in the synthesis of polymers and other materials aligns with the principles of a circular economy.

Integration with Cutting-Edge Analytical and Characterization Techniques

The application of advanced analytical and characterization techniques will be crucial for a deeper understanding of the properties and behavior of this compound and its derivatives. High-resolution mass spectrometry and multidimensional nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information. The use of in-situ spectroscopic techniques, such as ReactIR, can allow for real-time monitoring of reactions involving this compound, providing valuable kinetic and mechanistic insights. Advanced crystallographic techniques, including synchrotron X-ray diffraction, can elucidate the solid-state packing and intermolecular interactions, which are crucial for understanding its physical properties and its behavior in supramolecular assemblies.

Exploration of its Role in Supramolecular Chemistry and Self-Assembly

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it an intriguing candidate for applications in supramolecular chemistry. Future research could explore its use as a building block for the design and synthesis of complex supramolecular architectures, such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and hydrogen-bonded organic frameworks (HOFs). The investigation of its self-assembly behavior in solution and on surfaces could lead to the development of new functional materials with applications in sensing, catalysis, and separations. Understanding the factors that control the self-assembly process, such as solvent, temperature, and concentration, will be key to designing materials with desired properties and functions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.